4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide -

4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide

Catalog Number: EVT-3602866
CAS Number:
Molecular Formula: C26H29N3O
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[(2RS,3RS)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a potent neuroleptic drug that exhibits strong antipsychotic activity. [ [] ] It is a benzamide derivative with a substituted pyrrolidine ring as the side chain. YM-09151-2 demonstrates a significantly higher antistereotypic activity compared to haloperidol and metoclopramide, with a lower tendency to induce catalepsy. [ [] ] This suggests a potential for fewer side effects in the treatment of psychosis. [ [] ]

Relevance: YM-09151-2 shares a core benzamide structure with 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. Both compounds feature an N-substituted aromatic ring and a substituted cyclic amine side chain. Despite differences in the specific amine rings and substituents, this shared core structure and presence of a benzyl group indicate a significant structural relationship. [ [] ]

N-[(2RS,3SR)-1-Benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide hydrochloride (YM-09151-1)

Compound Description: YM-09151-1 is another neuroleptic benzamide derivative, acting as a diastereoisomer of YM-09151-2. [ [] ] This compound exhibits antipsychotic activity and shares the core structural features of benzamide neuroleptics. [ [] ]

Relevance: Similar to YM-09151-2, YM-09151-1 shares the core benzamide structure with 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. The presence of a benzyl group attached to a substituted pyrrolidine ring, combined with the benzamide core, suggests a strong structural relationship. [ [] ]

(R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamides and -salicylamides

Compound Description: This series of compounds represents a class of potent dopamine D-2 receptor antagonists. [ [] ] They demonstrate high binding affinity to rat striatal dopamine D-2 receptors in vitro, with some exhibiting IC50 values around 1 nM. [ [] ] Their potency is influenced by the substitution pattern on the aromatic ring, with 2,3-dimethoxy benzamides and 5,6-dimethoxy salicylamides being particularly potent. [ [] ]

Relevance: These compounds share the key structural feature of a substituted benzamide core with 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. They also feature a benzyl group linked to a substituted pyrrolidine ring, which is connected to the benzamide via a methylene linker. This structural similarity, combined with the documented D-2 receptor activity, suggests a potential for 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to exhibit similar receptor interactions. [ [] ]

1-(Heteroaryl)-3-(1-benzyl-4-piperidinyl)propan-1-one Derivatives

Compound Description: This series of compounds is characterized by potent and selective inhibition of the enzyme acetylcholinesterase (AChE). [ [] ] They feature an aromatic or heteroaromatic propan-1-one moiety connected to a 1-benzyl-4-piperidinyl group. Compound 6d, a specific example from this series, exhibits an IC50 for AChE inhibition of 6.8 nM. [ [] ] This compound has also been shown to elevate acetylcholine levels in the mouse forebrain in a dose-dependent manner, indicating its potential for treating neurological disorders. [ [] ]

Relevance: While not strictly benzamides, these compounds exhibit a strong structural resemblance to 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. The core structure of a benzyl group linked to a piperidine ring, connected by a short linker to an aromatic system, is highly conserved. This structural similarity warrants investigation into the potential of 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to interact with AChE. [ [] ]

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent leukotriene receptor antagonist selected for clinical evaluation. [ [] ] It possesses high binding affinity to guinea pig lung membranes, effectively displacing [3H]LTD4 with a Ki of 0.42 nM. [ [] ] Furthermore, it exhibits a pKB of 10.13 ± 0.14 against LTE4 in guinea pig trachea and demonstrates an oral ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. [ [] ] The R enantiomer exhibits higher potency compared to the S enantiomer. [ [] ]

Relevance: Despite significant structural differences, ZENECA ZD3523 shares the core benzamide structure with 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. Both compounds feature a substituted aromatic ring linked to the benzamide moiety. While the specific side chains and substituents differ, the shared benzamide core suggests a potential for 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to exhibit activity at leukotriene receptors. [ [] ]

(±)-cis-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)‐cyclohexyl]‐benzamide (U-54494A)

Compound Description: U-54494A is a potent anticonvulsant and sodium channel blocker used as a prototype compound for investigating the structure-activity relationship of benzamides. [ [] ] This compound demonstrates its anticonvulsant activity by effectively blocking voltage-gated sodium channels. [ [] ]

Relevance: U-54494A serves as a prototype compound for exploring the anticonvulsant activity and sodium channel blocking properties of benzamide derivatives. The structural similarities between U-54494A and 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide, particularly the presence of a benzamide core and a cyclic amine side chain, suggest a potential for 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to possess similar anticonvulsant and sodium channel blocking activities. [ [] ]

U-49524E (Pyrrolidinyl Benzamide)

Compound Description: U-49524E is a pyrrolidinyl benzamide derivative that exhibits anticonvulsant activity against electroshock-induced seizures in mice with an ED50 of 35 mg kg−1. [ [] ] It effectively blocks sodium channels in N1E-115 cells with an IC50 of 118 μM. [ [] ]

Relevance: U-49524E belongs to the same series of benzamide derivatives as U-54494A, serving as another example of an anticonvulsant sodium channel blocker. Its structural similarity to 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide, specifically the presence of a benzamide core and a pyrrolidinyl side chain, reinforces the potential for 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide to interact with sodium channels and exhibit anticonvulsant properties. [ [] ]

U-49132E (Piperidinyl Benzamide)

Compound Description: U-49132E is a piperidinyl benzamide analogue structurally similar to U-49524E, but with a piperidinyl group instead of a pyrrolidinyl group. Despite its structural similarity to U-49524E, U-49132E is less potent in blocking sodium channels and exhibits a slower onset of action. [ [] ]

Relevance: U-49132E is particularly relevant because its structure closely resembles 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. Both compounds share a benzamide core, a piperidinyl side chain, and a benzyl substituent. The comparison between U-49524E and U-49132E highlights the importance of the pyrrolidine vs. piperidine ring on activity, suggesting 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide may have activity profile closer to U-49132E. [ [] ]

4-[(piperazin-1-yl)methyl]-N-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide (Related Substance A of Imatinib)

Compound Description: This compound is identified as a related substance of imatinib mesylate, a tyrosine kinase inhibitor used in cancer treatment. [ [] ] It is included in the quality standard for imatinib mesylate and its presence needs to be controlled during drug production.

Relevance: This related substance exhibits a high degree of structural similarity to 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. Both compounds share a benzamide core and a 3-pyridinyl substituent. The presence of a piperazine ring in this related substance, compared to the piperidine in the target compound, highlights the potential variability within the amine side chain for designing analogues. [ [] ]

N-(3-amino-4-methylphenyl)-4-((4-methyl-1-piperazinyl)methyl) benzamide

Compound Description: This compound serves as an intermediate in the synthesis of imatinib. [ [] ] It is coupled with a pyrimidine derivative to form the final imatinib molecule. [ [] ]

Relevance: This intermediate shares the core structure of a substituted benzamide with a piperazinylmethyl substituent, which is also present in 4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide. This highlights the shared synthetic route and structural elements between imatinib and the target compound. [ [] ]

Properties

Product Name

4-[(4-benzyl-1-piperidinyl)methyl]-N-(3-pyridinylmethyl)benzamide

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide

Molecular Formula

C26H29N3O

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C26H29N3O/c30-26(28-19-24-7-4-14-27-18-24)25-10-8-23(9-11-25)20-29-15-12-22(13-16-29)17-21-5-2-1-3-6-21/h1-11,14,18,22H,12-13,15-17,19-20H2,(H,28,30)

InChI Key

KMHWPEIVFVLZJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.